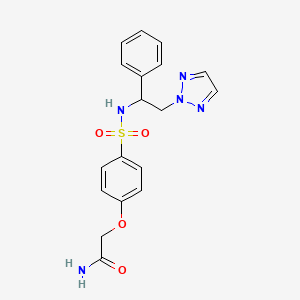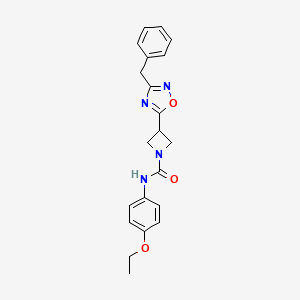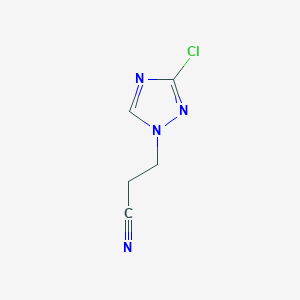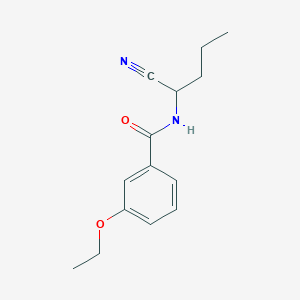![molecular formula C17H25NO4S B2513145 Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate CAS No. 1396998-76-7](/img/structure/B2513145.png)
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate, also known as EBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. EBAP is a prodrug, which means that it is inactive until it is metabolized in the body to produce an active compound. In this case, the active compound is a thiol-containing molecule that has been shown to have promising anti-cancer properties. In
Applications De Recherche Scientifique
Synthesis of Orthogonally Protected Amino Acids
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is used in the synthesis of orthogonally protected amino acids. These compounds are valuable for the synthesis of edeine analogs, with different N-protection methods used to generate asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Crystallography and Structural Analysis
The compound is also involved in crystallography studies, contributing to the understanding of molecular structures and interactions. Studies have examined its crystal structure, exploring angles formed by various molecular components and the role of water molecules in the formation of hydrogen bonds (Liu et al., 2012).
Asymmetric Synthesis and Organic Chemistry
This compound plays a role in asymmetric synthesis, particularly in the production of α-amino acids and other complex organic molecules. It's used in various reactions, including bromination and stereoselective coupling (Williams et al., 2003).
Application in Antimicrobial Agents
Research has also explored its use in the synthesis of compounds with potential antimicrobial properties. This includes the preparation of substituted phenyl azetidines and other derivatives showing promising activities against various microorganisms (Doraswamy & Ramana, 2013).
Development of Novel Chemical Compounds
It serves as a starting material for the synthesis of new compounds with unique properties. This includes derivatives like 2,5-disubstituted-1,3,4-thiadiazoles, which have been evaluated for their antimicrobial activities (Pund et al., 2020).
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for the protection of amines . Therefore, it’s possible that this compound could interact with proteins or enzymes that recognize or process amines.
Mode of Action
The Boc group in “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate” could potentially be removed under acidic conditions, revealing the amine group . This could lead to changes in the compound’s interactions with its targets.
Biochemical Pathways
The revealed amine could participate in various biochemical reactions, such as the formation of amide bonds or involvement in enzymatic reactions .
Pharmacokinetics
The ADME properties of “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate” would depend on many factors, including its size, polarity, and the presence of functional groups. The Boc group could potentially affect the compound’s absorption and distribution by increasing its size and changing its polarity .
Action Environment
Environmental factors such as pH could influence the action of “Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate”, particularly if it involves the removal of the Boc group .
Propriétés
IUPAC Name |
ethyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-21-15(19)14(18-16(20)22-17(2,3)4)12-23-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUCLYLZXZHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)




![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)




![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2513080.png)
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)